Regioisomeric Differentiation: m-Tolyl vs. o-Tolyl and p-Tolyl Substitution on Piperazine
The target compound bears a 3-methylphenyl (m-tolyl) group on the piperazine nitrogen, distinguishing it from the 2-methylphenyl (o-tolyl) isomer (CAS 459192-65-5) and the 4-methylphenyl (p-tolyl) isomer (CAS not separately assigned in literature). In the broader aryl(4-phenylpiperazin-1-yl)methanethione class, a methyl substituent shift from the para to the meta position on the N-phenyl ring resulted in a 0.5–1.0 log unit improvement in AChE inhibitory activity, attributed to altered π-stacking geometry with the enzyme's peripheral anionic site [1]. While direct experimental IC50 data for this specific compound is not publicly available, this class-level SAR indicates that the m-tolyl configuration is non-trivially distinct from its regioisomers [1].
| Evidence Dimension | Predicted binding geometry and steric complementarity to cholinesterase active sites |
|---|---|
| Target Compound Data | m-tolyl substitution (3-methylphenyl); predicted logP ~6.07; molecular weight 396.93 g/mol |
| Comparator Or Baseline | o-tolyl isomer (2-methylphenyl, CAS 459192-65-5); p-tolyl isomer (4-methylphenyl); unsubstituted phenyl analog (C21H19ClN2OS, MW 382.9 g/mol) |
| Quantified Difference | Meta-substitution predicted to alter AChE IC50 by 0.5–1.0 log unit relative to para-substituted analog based on class SAR; exact fold-change for this compound unquantified [1] |
| Conditions | In silico docking and in vitro cholinesterase inhibition assay context from the methanethione derivative class [1] |
Why This Matters
Procurement of the correct regioisomer is critical because meta-substitution on the piperazine N-phenyl ring modulates target engagement geometry, and use of an incorrect isomer (ortho or para) will generate non-transferable SAR data in screening campaigns.
- [1] Ansari, S., Noori, M., Pedrood, K., et al. (2022). Novel aryl(4-phenylpiperazin-1-yl)methanethione derivatives as new anti-Alzheimer agents: Design, synthesis, in vitro and in silico assays. Journal of Molecular Structure, 1262, 132945. View Source
